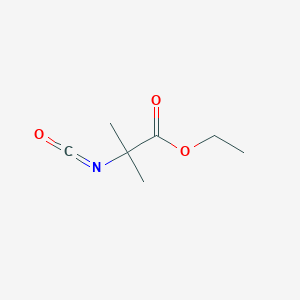

Ethyl 2-isocyanato-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

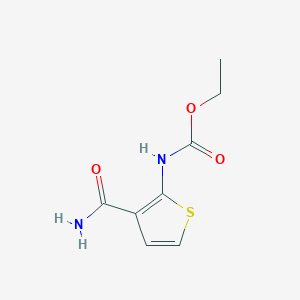

Ethyl 2-isocyanato-2-methylpropanoate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It belongs to the family of isocyanates and is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-isocyanato-2-methylpropanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for various studies.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of polymers and agrochemicals.

Zukünftige Richtungen

The production of isocyanate compounds directly from biomass is a promising area of research . The elimination of phosgene, a hazardous compound currently used in the production of isocyanates, is a key goal in the development of green polyurethanes .

Relevant Papers The relevant papers I found mainly discuss the production of isocyanate compounds from biomass . These papers highlight the challenges and recent advances in this area, and discuss various methods applied in the synthesis of bio-derived isocyanates .

Wirkmechanismus

Mode of Action

It’s worth noting that isocyanates in general are highly reactive compounds that can undergo various chemical reactions . For instance, they can participate in electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-isocyanato-2-methylpropanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-amino-2-methylpropanoate with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

C7H15NO2+COCl2→C7H11NO3+2HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-isocyanato-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines to form ureas.

Alcohols: Reacts with alcohols to form carbamates.

Water: Hydrolyzes to form the corresponding amine and carbon dioxide.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Amines and Carbon Dioxide: Formed from hydrolysis.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-isocyanato-2-methylpropanoate can be compared with other isocyanates such as:

Methyl isocyanate: Known for its use in the production of pesticides and its high reactivity.

Phenyl isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.

Hexamethylene diisocyanate: Commonly used in the production of polyurethane coatings.

This compound is unique due to its specific structure, which imparts distinct reactivity and applications in various fields.

Eigenschaften

IUPAC Name |

ethyl 2-isocyanato-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-11-6(10)7(2,3)8-5-9/h4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEMMTLYTQZOMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-2-phenyl-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363359.png)

![N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2363360.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2363361.png)

![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)

![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)